molecular formula C28H39N3O9S B13429864 4-Hydroxyestradiol-2-glutathione

4-Hydroxyestradiol-2-glutathione

Cat. No.: B13429864
M. Wt: 593.7 g/mol
InChI Key: ARFSXJIGVSWGDY-WFPXNYOUSA-N
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Description

4-Hydroxyestradiol-2-glutathione is a conjugate of 4-hydroxyestradiol and glutathione. This compound is a metabolite formed during the detoxification process of estrogens in the body. It plays a significant role in the metabolism of estrogens and is involved in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyestradiol-2-glutathione typically involves the enzymatic conjugation of 4-hydroxyestradiol with glutathione. This reaction is catalyzed by glutathione S-transferase enzymes. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.

Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily studied in a research context. the synthesis can be scaled up using bioreactors that mimic physiological conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyestradiol-2-glutathione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.

    Reduction: It can be reduced back to its parent compounds under certain conditions.

    Substitution: The glutathione moiety can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.

    Reduction: Reducing agents such as NADPH can facilitate the reduction process.

    Substitution: Nucleophiles like cysteine can substitute the glutathione moiety.

Major Products Formed:

    Oxidation: Quinones and other reactive intermediates.

    Reduction: 4-Hydroxyestradiol and glutathione.

    Substitution: Various conjugates depending on the nucleophile used.

Scientific Research Applications

4-Hydroxyestradiol-2-glutathione has several scientific research applications:

    Chemistry: It is used to study the metabolism and detoxification pathways of estrogens.

    Biology: The compound is studied for its role in cellular protection against oxidative stress.

    Medicine: Research focuses on its potential role in preventing estrogen-related cancers by detoxifying reactive estrogen metabolites.

    Industry: While not widely used industrially, it serves as a model compound for studying estrogen metabolism in pharmaceutical research.

Mechanism of Action

The mechanism of action of 4-Hydroxyestradiol-2-glutathione involves its role in detoxifying reactive estrogen metabolites. The compound is formed through the conjugation of 4-hydroxyestradiol with glutathione, catalyzed by glutathione S-transferase enzymes. This conjugation neutralizes the reactive intermediates, preventing DNA damage and oxidative stress. The molecular targets include estrogen receptors and various enzymes involved in estrogen metabolism.

Comparison with Similar Compounds

    2-Hydroxyestradiol-2-glutathione: Another conjugate of hydroxyestradiol and glutathione, but with hydroxylation at the 2-position.

    4-Hydroxyestrone-2-glutathione: A similar compound with estrone instead of estradiol.

    2-Methoxyestradiol: A metabolite of estradiol with a methoxy group at the 2-position.

Uniqueness: 4-Hydroxyestradiol-2-glutathione is unique due to its specific hydroxylation pattern and its role in detoxifying reactive estrogen metabolites. Its formation and function are crucial in preventing estrogen-induced oxidative stress and DNA damage, making it a significant compound in estrogen metabolism research.

Properties

Molecular Formula

C28H39N3O9S

Molecular Weight

593.7 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-[[(8R,9S,13S,14S,17S)-3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]sulfanyl]propan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C28H39N3O9S/c1-28-9-8-13-14(17(28)4-6-21(28)32)2-3-15-16(13)10-20(25(37)24(15)36)41-12-19(26(38)30-11-23(34)35)31-22(33)7-5-18(29)27(39)40/h10,13-14,17-19,21,32,36-37H,2-9,11-12,29H2,1H3,(H,30,38)(H,31,33)(H,34,35)(H,39,40)/t13-,14+,17-,18-,19-,21-,28-/m0/s1

InChI Key

ARFSXJIGVSWGDY-WFPXNYOUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O

Origin of Product

United States

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